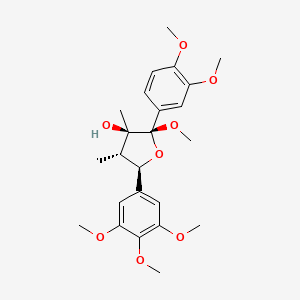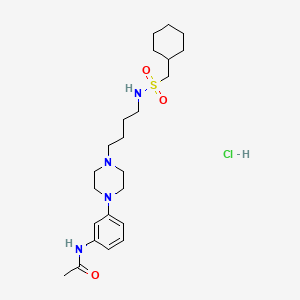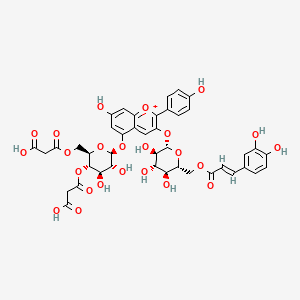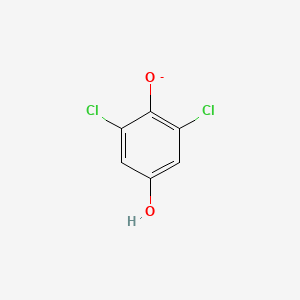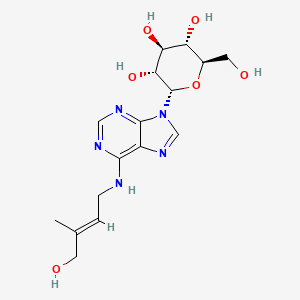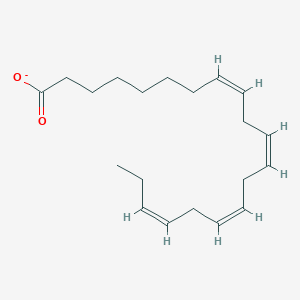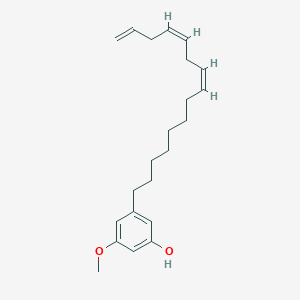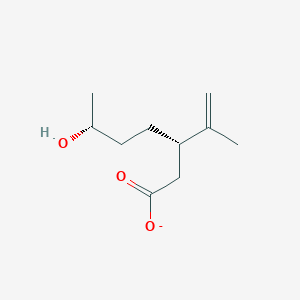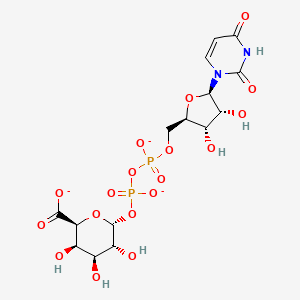
2-Phenoxy-6-quinolinyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-6-quinolyl triflate is a member of the class of quinolines that is 2,6-dihydroxyquinoline in which the hydroxy group at position 2 has been converted to the corresponding phenyl ether while that at position 6 has been converted to the corresponding triflate ester. It is a member of quinolines and a triflate ester. It contains a triflate group.
Aplicaciones Científicas De Investigación
Synthesis Techniques
The novel synthesis of pyridinyl and quinolinyl triflates, including 2-Phenoxy-6-quinolinyl trifluoromethanesulfonate, was achieved using a one-pot diazotization method. This method provided an efficient and simple approach for transforming aminopyridines and aminoquinolines into their corresponding trifluoromethanesulfonates, enhancing the versatility of these compounds in chemical synthesis (Kassanova et al., 2015).
Chemical Sensing
A study on a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform highlighted the utility of quinolinyl derivatives in developing sensors with high selectivity and sensitivity. This application demonstrates the potential of 2-Phenoxy-6-quinolinyl trifluoromethanesulfonate in creating responsive and specific chemical sensors (Zhou et al., 2010).
Environmental Applications
A study on novel sulfonated thin-film composite nanofiltration membranes utilized compounds similar to 2-Phenoxy-6-quinolinyl trifluoromethanesulfonate for water treatment applications. The introduction of such compounds improved the membrane's water flux and dye rejection capabilities, suggesting its potential use in environmental remediation (Liu et al., 2012).
Catalysis and Organic Synthesis
In another research, the use of aryl triflates, which includes derivatives like 2-Phenoxy-6-quinolinyl trifluoromethanesulfonate, was explored for their role in cross-coupling reactions and as intermediates in various organic syntheses. Their utility in enhancing regio- and diastereoselectivity in reactions like the Heck reaction was particularly emphasized (Ritter, 1993).
Analytical Chemistry
The compound has also been used in the development of highly reactive ultraviolet-labeling agents for carboxylic acids in high-performance liquid chromatography, demonstrating its utility in analytical chemistry (Yasaka et al., 1990).
Propiedades
Nombre del producto |
2-Phenoxy-6-quinolinyl trifluoromethanesulfonate |
|---|---|
Fórmula molecular |
C16H10F3NO4S |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
(2-phenoxyquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H10F3NO4S/c17-16(18,19)25(21,22)24-13-7-8-14-11(10-13)6-9-15(20-14)23-12-4-2-1-3-5-12/h1-10H |
Clave InChI |
JCMMUUBOIDYZGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



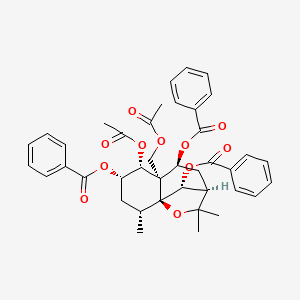
![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B1262637.png)
